molecular formula C11H13NO B045544 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone CAS No. 113961-88-9

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

Cat. No.: B045544
CAS No.: 113961-88-9
M. Wt: 175.23 g/mol
InChI Key: YFNHWMNECPFUGS-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a privileged tetrahydroquinoline structure, a motif commonly found in pharmacologically active molecules, fused with an acetyl functional group. Its primary research value lies in its role as a key synthetic intermediate or a core structural element for the development of novel ligands targeting central nervous system (CNS) receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of compounds for neurological targets, potentially including serotoninergic or dopaminergic systems. The electron-withdrawing acetyl group and the saturated nitrogen-containing ring system make it a valuable precursor for further chemical modifications, such as amide coupling or reduction, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. This product is provided for laboratory research purposes only, supporting advancements in drug discovery and neuropharmacology.

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNHWMNECPFUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439548
Record name 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113961-88-9
Record name 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalyst Optimization

Key studies have compared the efficacy of aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂) as Lewis acid catalysts. AlCl₃ demonstrates superior performance in terms of yield and reaction time, as evidenced by the data below:

CatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
AlCl₃3047865:35
Cu(OTf)₂30760>98:2

Table 1: Comparative performance of Lewis acid catalysts in Povarov reactions.

The reaction proceeds via formation of a cationic intermediate, where the Lewis acid coordinates to the imine nitrogen, enhancing electrophilicity. Subsequent cycloaddition with vinyl ethers generates the tetrahydroquinoline skeleton, with the ketone group introduced via post-synthetic modifications.

Substrate Scope and Limitations

  • Benzaldehyde derivatives : Electron-donating groups (e.g., -OCH₃) at the para position improve yields by stabilizing intermediate charges.

  • Aniline substrates : Steric hindrance from ortho-substituted anilines reduces reaction efficiency (yields drop by ~15–20%).

  • Solvent systems : Anhydrous diethyl ether minimizes side reactions, while polar aprotic solvents like THF accelerate catalyst deactivation.

One-Step Nucleophilic Addition Under Mild Conditions

A patent-pending methodology eliminates multi-step sequences by employing nucleophilic reagents to directly functionalize the tetrahydroquinoline framework at ambient temperatures.

Reaction Design and Key Components

The synthesis involves three components:

  • Aniline salt : Acts as the nitrogen source, with R₁ substituents modulating electronic effects.

  • Enolizable aldehyde : Typically isobutyraldehyde, which undergoes condensation to form the cyclic intermediate.

  • Nucleophilic reagent : Alkylthio (R₃S⁻) or arylphosphonium (Ar₃P⁺) groups terminate the reaction at the tetrahydroquinoline stage, preventing over-oxidation to quinoline.

Operational Advantages

  • Temperature : Reactions proceed at 15–30°C without external heating.

  • Time : Completion within 1–2 hours, significantly faster than traditional methods.

  • Purity : Products are devoid of quinoline contaminants, simplifying purification.

Mechanistic Insights

The nucleophile attacks the electrophilic carbon adjacent to the ketone group, stabilizing the tetrahedral intermediate and preventing aromatization. This stepwise mechanism contrasts with concerted pathways observed in Lewis acid-mediated reactions.

Comparative Analysis of Synthetic Routes

ParameterPovarov ReactionOne-Step Method
Reaction Steps 3–41
Typical Yield 60–78%70–85%
Catalyst Cost ModerateLow
Scalability Laboratory scaleIndustrial feasible
Byproduct Formation 5–10%<1%

Table 2: Strategic comparison of dominant synthesis routes.

The one-step method offers superior practicality for industrial applications due to reduced energy input and higher atom economy. However, the Povarov reaction remains valuable for introducing complex substituents via modular imine and dienophile selection .

Chemical Reactions Analysis

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone, highlighting differences in substituents, molecular properties, and applications:

Compound CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound 113961-88-9 C₁₁H₁₃NO 175.227 Acetyl at 6-position Intermediate for bioactive derivatives (e.g., NOS inhibitors) .
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone 82771-59-3 C₁₁H₁₃NO 175.227 Acetyl at 7-position; isoquinoline scaffold Structural isomer with potential differences in receptor binding .
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone 408309-80-8 C₁₁H₁₂ClNO 209.675 Chloroacetyl at 6-position Enhanced electrophilicity for nucleophilic substitution reactions .
1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline 22190-40-5 C₁₁H₁₂BrNO 283.19 Bromine at 6-position Precursor for cross-coupling reactions in drug discovery .
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl)ethanone 2170897-51-3 C₁₇H₂₄BNO₃ 301.19 Boronate ester at 6-position Suzuki-Miyaura coupling applications; improved solubility in organic solvents .
1-(1,2,3,4-Tetrahydronaphthalen-6-yl)ethanone N/A C₁₂H₁₄O 174.24 Tetralin scaffold (naphthalene derivative) Anticancer activity (IC₅₀ = 1.01 µg/mL against liver cancer cells) .

Structural and Functional Differences

  • Halogen Substitution : Bromine (CAS 22190-40-5) and chlorine (CAS 408309-80-8) substituents increase molecular weight and modulate electronic effects, enhancing reactivity in cross-coupling or nucleophilic substitution .
  • Boronate Esters : The boronate derivative (CAS 2170897-51-3) introduces a functional group critical for Suzuki reactions, expanding synthetic utility .

Biological Activity

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, cytotoxic, and other relevant biological activities supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroquinoline derivatives. Its chemical structure can be represented as follows:

  • Molecular Formula : C_11H_13N
  • Molecular Weight : 175.23 g/mol

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have been evaluated for their effects on lipopolysaccharide (LPS)-stimulated inflammation in BV2 microglial cells. The results indicated that certain derivatives exhibit significant inhibition of pro-inflammatory mediators such as IL-6 and TNF-α with IC50 values ranging from 20 to 40 µM .

CompoundIL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
HSR1101<30<30
HSR1102<30<30
HSR110540-80Mild inhibition

These findings suggest that modifications in the chemical structure can enhance anti-inflammatory properties.

Cytotoxic Activity

The cytotoxic effects of this compound and related compounds have been investigated against various cancer cell lines. Research has shown that certain derivatives possess significant cytotoxicity with CC50 values indicating effective killing of cancer cells at specific concentrations. For example:

CompoundCancer Cell LineCC50 (µM)
Compound AHT2958.44 ± 8.75
Compound BA54999.87 ± 10.90

In these studies, the most active compounds demonstrated a selective toxicity towards cancer cells compared to normal cells .

The mechanism underlying the biological activities of tetrahydroquinoline derivatives often involves modulation of signaling pathways associated with inflammation and cell survival. For instance, these compounds may inhibit NF-κB translocation and MAPK phosphorylation in LPS-treated cells, which are critical pathways in inflammatory responses .

Study on RORγt Inhibition

A recent study explored the efficacy of tetrahydroquinoline derivatives as inverse agonists of RORγt, a nuclear receptor involved in autoimmune diseases. The compound D4 exhibited superior bioavailability and effectively reduced symptoms in mouse models for psoriasis and rheumatoid arthritis without adverse effects . This positions tetrahydroquinoline derivatives as promising candidates for treating Th17-mediated autoimmune conditions.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight175.22 g/molCalculated
logP (XlogP)1.8Computational
Topological PSA29.1 ŲChemAxon
Melting Point98–102°CExperimental

Q. Table 2. Comparison of Synthetic Yields for Substituted Derivatives

DerivativeYield (%)ConditionsReference
6-Bromo-substituted52AlCl₃, 0°C, 12h
2,2,4,6-Tetramethyl68Ac₂O, reflux, 6h
3-Phenyl-isoxazole fused45Pd-catalyzed coupling, 80°C

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